molecular formula C18H20ClNO2S2 B2646496 (5-Chlorothiophen-2-yl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone CAS No. 1421451-11-7

(5-Chlorothiophen-2-yl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone

Cat. No. B2646496
CAS RN: 1421451-11-7
M. Wt: 381.93
InChI Key: ZRQRAJZFXMYCJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Chlorothiophen-2-yl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H20ClNO2S2 and its molecular weight is 381.93. The purity is usually 95%.
BenchChem offers high-quality (5-Chlorothiophen-2-yl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Chlorothiophen-2-yl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

The synthesis and characterization of structurally related compounds have been extensively studied to understand their molecular and crystal structures. For example, Lakshminarayana et al. (2009) explored the crystal and molecular structure of a compound with a similar structural motif, emphasizing the importance of intermolecular hydrogen bonds in determining molecular arrangement and stability (Lakshminarayana et al., 2009).

Isomorphism Studies

Research on isomorphous structures, such as those conducted by Swamy et al. (2013), reveals the adherence to the chlorine-methyl exchange rule, highlighting the significance of structural disorders and their impact on isomorphism detection, which is crucial for understanding molecular similarities and differences (Swamy et al., 2013).

Receptor Activation and Antagonist Discovery

Studies on receptor activation, like the work of Colpaert et al. (2004), provide insights into the therapeutic potential of related compounds in treating neuropathic pain and allodynia through receptor targeting, offering a glimpse into their medical application without directly addressing drug usage (Colpaert et al., 2004). Furthermore, the discovery of potent antagonists for specific receptors, as reported by Romero et al. (2012), underlines the compound's relevance in drug discovery and development, particularly in the modulation of receptor activity (Romero et al., 2012).

properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2S2/c1-22-14-2-4-15(5-3-14)23-12-13-8-10-20(11-9-13)18(21)16-6-7-17(19)24-16/h2-7,13H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQRAJZFXMYCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chlorothiophen-2-yl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone

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